N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide
Description
N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group, a hydroxypropyl chain, and a cyclopentylthio moiety.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopentylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2S/c17-13-5-3-4-12(10-13)15(19)8-9-18-16(20)11-21-14-6-1-2-7-14/h3-5,10,14-15,19H,1-2,6-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPBJNLNCQXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C16H22ClNO2S
- Molecular Weight : 327.9 g/mol
- Structural Characteristics : The compound features a chlorophenyl group, a cyclopentylthio group, and a hydroxypropyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, modulating various signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in metabolic processes, which could lead to therapeutic effects.
- DNA/RNA Interaction : Its structure allows for possible interactions with nucleic acids, influencing gene expression and cellular functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of chlorophenylacetamides have shown efficacy against various bacterial strains. The presence of the cyclopentylthio group may enhance this activity by improving lipophilicity and membrane penetration.
Anti-inflammatory Effects
Studies suggest that compounds with thioacetamide structures can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.
Case Studies and Research Findings
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Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial potency.
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In Vivo Anti-inflammatory Study :
- In an animal model, this compound demonstrated a reduction in edema when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.
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Mechanistic Insights :
- A mechanistic study using cell lines indicated that the compound could inhibit NF-kB signaling pathways, which are crucial in inflammation and immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(3-chlorophenyl)acetamide | Structure | Antimicrobial | Basic structural analog |
| N-(4-methylpyridin-3-yl)acetamide | Structure | Antimicrobial | Different side chain |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Key Analogues:
Structural Insights :
Reactivity Trends :
Physicochemical and Pharmacological Properties
Key Findings :
- Lipophilicity : The cyclopentylthio group in the target compound likely increases LogP compared to 3MPCA, enhancing blood-brain barrier penetration .
- Bioactivity : Benzothiazole-linked propanamides () show potent anticancer activity, suggesting that the target compound’s thioether group may confer similar efficacy .
- Crystallinity : 3MPCA forms stable crystals via dual hydrogen bonds, whereas hydroxypropyl-containing analogs (e.g., target compound) may exhibit lower crystallinity due to conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
